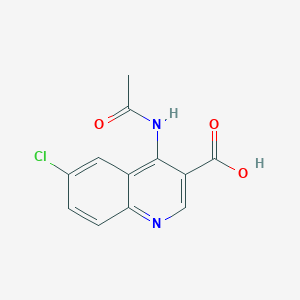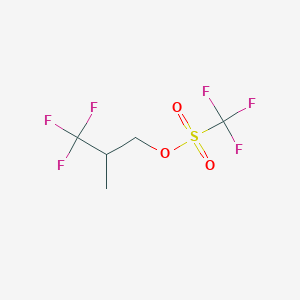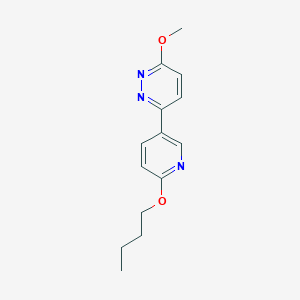
4-Acetamido-6-chloroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-6-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used in the preparation of quinoline derivatives.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings due to their efficiency and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetamido-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions may produce various halogenated quinoline compounds .
Aplicaciones Científicas De Investigación
4-Acetamido-6-chloroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to its antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Quinoline-3-carboxylic acid: Shares the quinoline core structure but lacks the acetamido and chloro substituents.
6-Chloroquinoline-3-carboxylic acid: Similar structure but without the acetamido group.
4-Acetamidoquinoline-3-carboxylic acid: Similar structure but without the chloro substituent.
Uniqueness: 4-Acetamido-6-chloroquinoline-3-carboxylic acid is unique due to the presence of both acetamido and chloro substituents on the quinoline ring. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H9ClN2O3 |
|---|---|
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
4-acetamido-6-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
Clave InChI |
LCDVIKPHRFFOMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)

![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)




